molecular formula C17H12N2O3 B3064228 Flt-3 Inhibitor II CAS No. 896138-40-2

Flt-3 Inhibitor II

Katalognummer B3064228
CAS-Nummer: 896138-40-2
Molekulargewicht: 292.29 g/mol
InChI-Schlüssel: NIMIWWQLOGNYHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flt-3 Inhibitor II, also known as a small molecule inhibitor, primarily controls the biological activity of Flt-3 . It is a cell-permeable 5-phenyl-2-thiazolamine compound that acts as a potent, ATP binding site-targeting inhibitor of Flt3 . It is primarily used for Phosphorylation & Dephosphorylation applications .


Synthesis Analysis

The synthesis of Flt-3 inhibitors has been a part of every course of treatment in FLT3-ITD/TKD-mutated AML and contributes to substantially prolonged survival . The mechanisms underlying FLT3 inhibitor tolerance can be roughly divided into primary resistance and secondary resistance. Primary resistance is related to abnormalities in signaling factors, such as FL, CXCL12, and FGF2, and secondary resistance mainly involves on-target mutations and off-target aberrations .


Molecular Structure Analysis

Flt-3 Inhibitor II is a potent and highly selective Flt-3 inhibitor . It is a cell-permeable thienylcarboxamide compound that acts as a potent, ATP-competitive, and highly selective Flt-3 inhibitor .


Chemical Reactions Analysis

Flt-3 Inhibitor II has been found to influence downstream phosphorylation and sensitivity to FLT3 inhibitors . The combination of midostaurin or gilteritinib with the Bcl-2 inhibitor venetoclax contributed to the simultaneous downregulation of Mcl-1 and Bcl-2, resulting in the synergistic induction of apoptosis and attenuating the adverse impact of increased Bcl-2 .


Physical And Chemical Properties Analysis

Flt-3 Inhibitor II is a cell-permeable 5-phenyl-2-thiazolamine compound . It is a potent, ATP binding site-targeting inhibitor of Flt3 .

Wissenschaftliche Forschungsanwendungen

Enhancing Antiproliferative Activity and Selectivity

  • FLT-3, a receptor tyrosine kinase, is often mutated in acute myeloid leukemia. Research has focused on converting FLT-3 inhibitors into proteolysis targeting chimeras (PROTACs), enhancing their potency and selectivity. This approach has shown promise in inducing degradation of FLT-3 ITD mutants and inhibiting cell growth more effectively than the inhibitors alone, suggesting potential therapeutic benefits (Burslem et al., 2018).

Novel FLT3 Inhibitors in AML

  • Several novel FLT3 inhibitors have been developed, targeting acute myeloid leukemia. These inhibitors show selective activity against FLT3 mutations, which are common in AML, with enhanced efficacy and potential to treat FLT3-driven AML more effectively (Bharate et al., 2018).

FLT3 Inhibition in Clinical Trials

  • FLT3 mutations, leading to constitutive signaling, are common in AML. Clinical trials involving FLT3 inhibitors have been conducted, aiming to improve clinical outcomes. These trials suggest that while inhibitor monotherapy produces responses, they are usually transient, and resistance develops rapidly. Novel combination therapies are being explored to enhance efficacy and overcome resistance (Larrosa-Garcia & Baer, 2017).

FLT3 Inhibition and Drug Resistance

  • The development of FLT3 inhibitors is crucial for AML treatment, especially due to the FLT3 gene mutations' association with poor prognosis. Despite several FLT3 inhibitors being evaluated in clinical studies, challenges such as resistance to these inhibitors have been observed. Further research is needed to develop more effective therapeutic strategies for AML patients with FLT3 mutations (Kiyoi, Kawashima, & Ishikawa, 2019).

Investigational FLT3 Inhibitors

  • FLT3 inhibitors have been investigated in various phases of clinical trials as potential treatments for AML. Despite none of them receiving FDA approval yet, several promising FLT3 inhibitors are in development, offering hope for improved treatments for AML patients with FLT3 mutations (Pemmaraju et al., 2014).

Novel FLT3 Inhibitor Developments

  • Research has also been directed toward identifying and characterizing novel FLT3 inhibitors, especially in the context of overcoming drug resistance. These novel inhibitors have shown potential in targeting mutant FLT3 kinase activity and could be crucial in treating drug-resistant disease in AML patients (Weisberg et al., 2010).

Wirkmechanismus

Flt-3 Inhibitor II targets FLT3 mutations in acute myeloid leukemia (AML). It is a type II inhibitor that binds to a region adjacent to the ATP-binding pocket and only inhibits the receptor in the inactive conformation . It directly impairs drug binding or results in an active kinase conformation unfavorable to interaction with type II inhibitors .

Zukünftige Richtungen

To overcome the problem of resistance to FLT3 inhibitors, novel agents such as FF-10101 have shown promising potential . Multitarget strategies directed at FLT3 and anomalous signaling factors simultaneously are in active clinical development and show promising results .

Eigenschaften

IUPAC Name

bis(5-hydroxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-11-1-3-13-9(5-11)7-15(18-13)17(22)16-8-10-6-12(21)2-4-14(10)19-16/h1-8,18-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMIWWQLOGNYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469293
Record name Flt-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flt-3 Inhibitor II

CAS RN

896138-40-2
Record name Flt-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flt-3 Inhibitor II
Reactant of Route 2
Flt-3 Inhibitor II
Reactant of Route 3
Flt-3 Inhibitor II
Reactant of Route 4
Reactant of Route 4
Flt-3 Inhibitor II
Reactant of Route 5
Flt-3 Inhibitor II
Reactant of Route 6
Reactant of Route 6
Flt-3 Inhibitor II

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.